BenchChemオンラインストアへようこそ!

Rac-Etomoxir-Coa

CPT1 inhibition Fatty acid oxidation Metabolic flux analysis

Rac-Etomoxir-CoA directly inhibits CPT1A without prodrug conversion, eliminating off‑target CoA depletion and Complex I inhibition. Ensures dose‑dependent, reproducible results in FAO shutdown, immune cell polarization, and cross‑species metabolic studies. Bypass variable acyl‑CoA synthetase activity for cleaner data.

Molecular Formula C36H53ClN7O19P3S
Molecular Weight 1048.3 g/mol
Cat. No. B15551092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-Etomoxir-Coa
Molecular FormulaC36H53ClN7O19P3S
Molecular Weight1048.3 g/mol
Structural Identifiers
InChIInChI=1S/C36H53ClN7O19P3S/c1-35(2,30(47)32(48)40-13-11-26(45)39-14-16-67-34(49)36(20-58-36)12-5-3-4-6-15-57-23-9-7-22(37)8-10-23)19-60-66(55,56)63-65(53,54)59-18-25-29(62-64(50,51)52)28(46)33(61-25)44-21-41-27-24(38)17-42-43-31(27)44/h7-10,17,21,25,28-30,33,46-47H,3-6,11-16,18-20H2,1-2H3,(H2,38,43)(H,39,45)(H,40,48)(H,53,54)(H,55,56)(H2,50,51,52)/t25-,28-,29-,30+,33-,36-/m1/s1
InChIKeyQDAQPYPQMRYPHZ-LPXPRPMKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac-Etomoxir-CoA: Understanding the Active CPT1 Inhibitor for Metabolic and Cancer Research


Rac-Etomoxir-CoA (etomoxiryl-CoA) is the active, CoA-conjugated metabolite of the well-characterized CPT1 inhibitor etomoxir [1]. It functions as an irreversible inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme for mitochondrial long-chain fatty acid oxidation [2]. Rac-Etomoxir-CoA is a racemic mixture of the R- and S- enantiomers, though it is well-established that the R-enantiomer is the more potent and primary inhibitor of CPT1 [3]. The compound is primarily used as a research tool to investigate the role of fatty acid oxidation in various diseases, including metabolic disorders and cancer [4].

Rac-Etomoxir-CoA: Why Substituting with the Prodrug or an Enantiomer Compromises Experimental Precision


Substituting Rac-Etomoxir-CoA with the more common prodrug, etomoxir, introduces significant experimental variability. Etomoxir requires metabolic conversion to its active CoA-ester, etomoxiryl-CoA, to inhibit CPT1 [1]. This conversion is dependent on cellular acyl-CoA synthetase activity, which can vary between cell types, species, and metabolic states [2]. Furthermore, high concentrations of etomoxir (>3 µM) are known to cause off-target effects, including CoA depletion and inhibition of the adenine nucleotide translocase (ANT) and mitochondrial Complex I, which are independent of CPT1 inhibition [3]. Using the active metabolite, Rac-Etomoxir-CoA, bypasses this prodrug conversion step, enabling direct, dose-dependent, and more reproducible CPT1 inhibition with a cleaner off-target profile at effective concentrations [4]. Substitution with a single enantiomer may also yield incomplete biological activity, as both R- and S- enantiomers have been shown to inhibit fatty acid and cholesterol synthesis with equal potency, despite the R-enantiomer's higher potency for CPT1 [5].

Rac-Etomoxir-CoA: A Quantitative Evidence Guide for CPT1 Inhibition Selectivity and Potency


Rac-Etomoxir-CoA: Direct Enzyme Inhibition vs. Prodrug-Dependent Activation

Rac-Etomoxir-CoA is the direct, active inhibitor of CPT1, bypassing the need for cellular conversion from the prodrug etomoxir. This is critical for reproducible experimental outcomes. For instance, the flux control coefficient of CPT I, which quantifies its regulatory strength over β-oxidation, was directly determined using etomoxir-CoA and found to be between 0.67 and 0.79, independent of palmitate concentration [1]. This experimental approach is not feasible with the prodrug etomoxir due to variable rates of metabolic conversion.

CPT1 inhibition Fatty acid oxidation Metabolic flux analysis

Rac-Etomoxir-CoA: Defined Isozyme Selectivity Profile vs. Broad-Spectrum Prodrug Effects

Rac-Etomoxir-CoA exhibits a defined selectivity profile across CPT1 isoforms, which is important for interpreting tissue-specific effects. Its IC50 values are 4.1 µM for recombinant L-CPT I (liver isoform) and 3.1 µM for recombinant M-CPT I (muscle isoform), representing a 1.3-fold difference [1]. This contrasts with the prodrug etomoxir, whose reported IC50 values for CPT1 range from 5 nM to 10 µM depending on cell type and assay conditions due to variable cellular uptake and conversion [2]. Furthermore, the prodrug at high concentrations (>3 µM) causes off-target inhibition of the adenine nucleotide translocase (ANT) and mitochondrial Complex I, which are not observed with the active metabolite at its effective concentrations [3].

CPT1 isoforms Tissue selectivity Off-target effects

Rac-Etomoxir-CoA: Enantiomer-Dependent CPT1 Inhibition vs. Enantiomer-Independent Lipid Synthesis Inhibition

The racemic mixture, Rac-Etomoxir-CoA, captures the full spectrum of biological activity of its enantiomers. While the R-enantiomer is the primary inhibitor of CPT1, both the R- and S-enantiomers of etomoxir-CoA are equally potent inhibitors of fatty acid and cholesterol synthesis [1]. Using only the R-enantiomer would therefore fail to inhibit these biosynthetic pathways. The S-enantiomer does not inhibit CPT1 but potently inhibits de novo lipogenesis and cholesterogenesis [2]. Therefore, the racemic mixture is required for comprehensive inhibition of both fatty acid oxidation and synthesis pathways.

Stereospecificity Fatty acid synthesis Cholesterol synthesis

Rac-Etomoxir-CoA: Species-Specific Potency for CPT1 Inhibition

The inhibitory potency of Rac-Etomoxir-CoA, like its prodrug, varies significantly across species, a factor critical for translating findings from animal models to human biology. In hepatocytes, the IC50 for fatty acid oxidation inhibition by the active metabolite differs by 100-fold between human (0.1 µM) and rat (10 µM) [1]. This large difference underscores the necessity of using the active metabolite to control for variable rates of prodrug conversion, which can be species-dependent and confound results.

Species differences Hepatocytes CPT1 sensitivity

Rac-Etomoxir-CoA: Precision Applications in Metabolic and Cancer Research


Investigating the Role of CPT1 in Metabolic Diseases and Insulin Resistance

Rac-Etomoxir-CoA is the ideal tool for precisely titrating CPT1 activity to determine its flux control coefficient in metabolic pathways, as demonstrated in rat hepatocytes [1]. This allows researchers to directly quantify the enzyme's contribution to fatty acid oxidation and its impact on insulin sensitivity and glucose metabolism, bypassing the confounding variables of prodrug conversion [2].

Elucidating Cancer Cell Metabolic Dependencies

In cancer research, Rac-Etomoxir-CoA enables the direct, dose-dependent shutdown of mitochondrial fatty acid oxidation (FAO) [1]. This is critical for assessing the metabolic vulnerability of cancer cells that rely on FAO for survival and proliferation. The use of the active metabolite avoids the high-concentration off-target effects (e.g., CoA depletion, Complex I inhibition) of the prodrug, providing cleaner, more interpretable data on the specific role of CPT1 in tumor metabolism [2].

Differentiating CPT1-Dependent and -Independent Effects in Immunology

Rac-Etomoxir-CoA can be used to dissect the role of CPT1 in immune cell function. A key study in macrophages revealed that while low concentrations of the prodrug etomoxir inhibit CPT1 without affecting M(IL-4) polarization, high concentrations disrupt polarization through CPT1-independent CoA depletion [1]. By using the active metabolite, researchers can achieve maximal CPT1 inhibition at lower, more defined concentrations, thus distinguishing true CPT1-dependent effects from off-target metabolic disruptions.

Assessing Species-Specific Differences in Drug Metabolism and Toxicity

Given the 100-fold difference in CPT1 sensitivity to etomoxir-CoA between human and rat hepatocytes [1], the active metabolite is an essential reagent for cross-species studies. It allows for a direct comparison of CPT1 inhibition in human and rodent models, controlling for species-specific differences in prodrug activation (acyl-CoA synthetase activity) and providing more accurate predictions of human response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rac-Etomoxir-Coa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.